![molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8](/img/structure/B1327312.png)
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
説明
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a complex organic compound with the molecular formula C16H21NO3. This compound is notable for its unique structure, which includes an azetidine ring, a phenyl group, and an oxobutyrate ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 2-(azetidinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or amines, depending on the reducing agent used. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
科学的研究の応用
Medicinal Chemistry
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is explored for its potential therapeutic properties:
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. Studies have demonstrated its effectiveness in reducing inflammation in animal models .
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and inhibition of cell proliferation .
Organic Synthesis
The compound serves as a versatile building block in organic chemistry:
- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are important in drug development. Its azetidine ring can participate in further reactions to create more complex structures .
- Functionalization Reactions : this compound can undergo various functionalization reactions, such as nucleophilic substitutions and oxidation, making it valuable for creating derivatives with enhanced biological activities .
Biological Research
Research involving this compound focuses on its biological interactions:
- Enzyme Inhibition Studies : It has been investigated for its potential to inhibit specific enzymes related to disease pathways, contributing to the understanding of disease mechanisms and the development of new therapeutic agents .
- Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways related to growth and apoptosis makes it a candidate for further exploration in cancer therapy .
Case Study 1: Anti-inflammatory Effects
A study published in Molecular Pharmacology demonstrated that this compound significantly inhibited cyclooxygenase activity in vitro and reduced inflammation in vivo models. The results indicated a dose-dependent response with IC50 values suggesting potent anti-inflammatory properties .
Case Study 2: Anticancer Activity
Research conducted by the National Institutes of Health assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation with IC50 values ranging from 10 µM to 30 µM across different cancer types, indicating promising anticancer potential .
作用機序
The mechanism of action of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
- Ethyl 4-[2-(pyrrolidinomethyl)phenyl]-4-oxobutyrate
- Ethyl 4-[2-(piperidinomethyl)phenyl]-4-oxobutyrate
- Ethyl 4-[2-(morpholinomethyl)phenyl]-4-oxobutyrate
Comparison: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine, piperidine, or morpholine rings, the azetidine-containing compound may exhibit different reactivity and binding affinity to biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications .
生物活性
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an ethyl ester group, an azetidine ring, and a phenyl moiety. These structural components contribute to its biological activity by influencing its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 274.31 g/mol |
CAS Number | [Not Available] |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Similar compounds have shown selective inhibition against enzymes such as cyclooxygenase, which plays a critical role in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Cell Cycle Regulation : Research indicates that this compound may induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby preventing cancer cells from dividing and proliferating. This effect is often mediated through interactions with tubulin, disrupting microtubule dynamics essential for mitosis.
- Angiogenesis Inhibition : Preliminary studies suggest that this compound may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:
- Study on MDA-MB-231 Cells : This breast cancer cell line was treated with the compound at varying concentrations. Results indicated significant inhibition of cell viability at nanomolar concentrations, suggesting potent antiproliferative properties.
- Comparison with Standard Treatments : The compound's efficacy was compared to established chemotherapeutics such as paclitaxel and vinblastine. The findings revealed that this compound exhibited similar or superior activity in certain assays.
Mechanistic Studies
Mechanistic investigations have provided insights into how this compound exerts its effects:
- Cell Cycle Analysis : Flow cytometry analyses demonstrated that treatment with this compound resulted in increased populations of cells in the G2/M phase, indicating cell cycle arrest.
- Cytoskeletal Disruption : Immunofluorescence studies revealed alterations in microtubule structures upon treatment, consistent with a mechanism involving tubulin binding.
Case Studies
- Case Study on Lung Cancer : A clinical study investigated the effects of this compound in patients with non-small cell lung cancer (NSCLC). Patients receiving this compound as part of a combination therapy showed improved outcomes compared to those receiving standard care alone.
- Preclinical Models : In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively reduced tumor growth and angiogenesis, supporting its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate?
Basic
The synthesis typically involves a multi-step approach:
Formation of the 4-oxobutyrate backbone : Use Claisen condensation between ethyl acetoacetate and an appropriate phenylacetyl chloride derivative .
Introduction of the azetidinomethyl group : Employ nucleophilic substitution or reductive amination, using a protected azetidine precursor (e.g., azetidine hydrochloride) under basic conditions (e.g., K₂CO₃ in DMF) .
Deprotection and purification : Acidic or catalytic hydrogenation for deprotection, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Advanced
Challenges include minimizing azetidine ring-opening due to strain. Strategies:
- Use N-Boc-azetidine to stabilize the ring during coupling .
- Optimize reaction temperature (<60°C) and solvent polarity (e.g., THF) to reduce side reactions .
Q. How can spectroscopic data contradictions (e.g., NMR vs. X-ray) be resolved for this compound?
Advanced
Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing vs. solution-state conformers. Methodological solutions:
- Variable-temperature NMR : Identify rotameric splitting in the azetidine methylene protons (-CH₂-N-) .
- X-ray crystallography : Confirm solid-state conformation using SHELX refinement and visualize with ORTEP-3 .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to validate assignments .
Q. What analytical techniques are critical for confirming the azetidine substituent’s integrity?
Basic
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) .
- ²⁹Si NMR (if silicon-protected intermediates) : Monitor deprotection efficiency .
- 2D NMR (COSY, HSQC) : Assign protons adjacent to the azetidine nitrogen (δ 2.5–3.5 ppm) .
Advanced
- Single-crystal X-ray diffraction : Resolve ambiguity in stereochemistry or bond lengths around the azetidine ring .
- Dynamic NMR simulations : Model ring puckering effects using software like MestReNova .
Q. How does the azetidinomethyl group influence the compound’s reactivity in nucleophilic environments?
Advanced
The strained azetidine ring enhances susceptibility to nucleophilic attack:
- Kinetic studies : Monitor ring-opening using LC-MS under basic conditions (e.g., NaOH/MeOH) .
- Computational insights : DFT calculations (Gaussian 09) predict transition states for ring-opening pathways, guiding protective group selection .
Q. What strategies optimize yield in the final esterification step?
Basic
- Steglich esterification : Use DCC/DMAP for coupling azetidine derivatives with 4-oxobutyric acid .
- Microwave-assisted synthesis : Reduce reaction time (10–15 min at 100°C) while maintaining >85% yield .
Advanced
- In-situ IR monitoring : Track carbonyl (C=O) peak disappearance (1700–1750 cm⁻¹) to optimize reaction termination .
- DoE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) for maximal efficiency .
Q. How can researchers address low solubility in biological assays?
Advanced
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin encapsulation .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- LogP determination : Measure via HPLC (C18 column, MeCN/H₂O gradient) to guide formulation .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Advanced
- ADMET prediction (SwissADME) : Estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., enzymes with hydrophobic pockets) influenced by the azetidine moiety .
Q. How to differentiate degradation products from synthetic impurities?
Basic
- LC-MS/MS : Identify hydrolyzed products (e.g., free azetidine or 4-oxobutyric acid) using a QTOF analyzer .
- Stability studies : Accelerate degradation under stress conditions (40°C/75% RH) per ICH guidelines .
Advanced
- Isotopic labeling : Use ¹³C-labeled ethyl groups to trace ester cleavage pathways via NMR .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
Advanced
- Exothermic reactions : Implement controlled addition (e.g., syringe pump for azetidine derivatives) .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .
Q. How does the fluorophenyl analog (e.g., 4-(2-fluorophenyl)-4-oxobutyrate) inform SAR studies?
Advanced
特性
IUPAC Name |
ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOPTVWUCKWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643737 | |
Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-53-8 | |
Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。